molecular formula C24H20FN3OS B2968548 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1206994-48-0

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2968548
CAS No.: 1206994-48-0
M. Wt: 417.5
InChI Key: INIQTCSAPIZZQT-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. Its primary research value lies in sensitizing cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics . By specifically inhibiting ATM kinase activity, this compound abrogates the phosphorylation of key downstream targets like CHK2, KAP1, and H2AX, thereby preventing cell cycle arrest and DNA repair initiation. This mechanism is exploited in oncology research to investigate synthetic lethality, particularly in p53-deficient cancers which are highly dependent on the ATM-mediated DDR for survival after genotoxic stress . Consequently, it serves as a critical pharmacological tool for studying the intricacies of DDR signaling, enhancing the efficacy of radiotherapy, and developing novel combination cancer therapies aimed at overcoming treatment resistance.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQTCSAPIZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the Thioether Linkage: This step involves the reaction of the imidazole derivative with a thiol compound, often under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound can be used to investigate the interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzyme active sites or receptor binding pockets, while the fluorophenyl and phenyl groups can enhance binding affinity through hydrophobic interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the imidazole core, thioether linkage, and acetamide group. Key examples include:

Impact of Substituents on Pharmacological Properties

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to the 4-chlorophenyl analog (), as fluorine’s electronegativity enhances binding to hydrophobic pockets without significantly increasing molecular weight .
  • p-Tolyl vs.
  • Electron-Donating vs. Withdrawing Groups : The difluoromethoxy and methoxy substituents in ’s compound introduce electron-withdrawing and donating effects, respectively, which could modulate electronic interactions with enzymes like kinases or tubulin .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is likely achievable using methodologies described for analogous imidazole-thioacetamides, such as copper-catalyzed click chemistry () or nucleophilic substitution () .
  • Structure-Activity Relationships (SAR) : Fluorine substitution at the 4-position of the phenyl ring (target compound) may optimize bioavailability compared to bulkier groups (e.g., difluoromethoxy in ) .
  • Gaps in Data : Explicit cytotoxicity or pharmacokinetic data for the target compound are absent in the provided evidence. Future studies should prioritize in vitro screening against cancer cell lines and comparative metabolic stability assays.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3OSC_{22}H_{22}FN_{3}OS, with a molecular weight of approximately 395.5 g/mol. The structure features an imidazole ring, a thioether linkage, and a p-tolyl acetamide moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H22FN3OS
Molecular Weight395.5 g/mol
CAS Number1207046-20-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing imidazole and thiazole rings typically exhibit significant interactions due to their ability to form hydrogen bonds and hydrophobic interactions with target sites.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole exhibit potent antimicrobial properties. For instance, in vitro evaluations have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound may also possess anticancer properties, potentially acting through the inhibition of specific cancer-related enzymes such as thymidylate synthase and topoisomerase II. This mechanism is common among imidazole derivatives, which have been shown to disrupt cancer cell proliferation .
  • Anticonvulsant Effects : There is emerging evidence that similar compounds can modulate GABA-A receptor activity, suggesting potential use in treating epilepsy or other neurological disorders .

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including the compound . The results indicated significant bactericidal activity against several strains:

  • MIC Values : The most active derivative exhibited MIC values ranging from 0.22 to 0.25 µg/mL.
  • Biofilm Inhibition : The compound demonstrated a capacity to inhibit biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections .

Anticancer Activity

Research into the anticancer effects of imidazole derivatives has highlighted their ability to inhibit key enzymes involved in tumor growth:

  • Inhibition Studies : Compounds were tested against various cancer cell lines, showing IC50 values indicative of effective cytotoxicity.
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target enzymes, thereby inhibiting their activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of substituted phenyl derivatives with thiourea or cyanamide precursors. Key steps include:

  • Thioether linkage formation : Reaction of a thiol-containing imidazole intermediate with halogenated acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic optimization : Use of zeolite catalysts (e.g., Y-H) and pyridine as a base to enhance regioselectivity and yield during coupling reactions .
    • Example protocol:
  • Equimolar reactants refluxed at 150°C for 5 hours, followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the imidazole ring substitution pattern and acetamide linkage. For instance, the thioether (-S-) group produces distinct shifts at δ 3.8–4.2 ppm in ¹H NMR .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the imidazole-thioacetamide junction. A related fluorophenyl-imidazole analog was analyzed using this method, revealing a dihedral angle of 85.2° between aromatic rings .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antiproliferative assays : Use MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition studies : Screen against kinases or proteases due to structural similarity to known inhibitors (e.g., imidazole-based kinase inhibitors) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved for this compound?

  • Mechanistic docking studies : Perform molecular docking to compare binding affinities with target proteins (e.g., EGFR or COX-2). For example, a related thiazole-triazole analog showed divergent binding modes in docking simulations, explaining cellular efficacy variations .
  • Metabolic stability assays : Use liver microsomes to assess if rapid metabolism in cellular environments reduces observed activity .

Q. What strategies optimize regioselectivity during the synthesis of the imidazole-thioacetamide core?

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the imidazole C-2 position .
  • Catalytic additives : Zeolites or Lewis acids (e.g., ZnCl₂) can direct thiol group reactivity, minimizing byproducts .
  • Data from a triazole-imidazole synthesis achieved 82% yield using pyridine and Y-H zeolite .

Q. How does substituent variation on the phenyl rings affect biological activity?

  • Structure-activity relationship (SAR) analysis :

  • 4-Fluorophenyl group : Enhances membrane permeability and target binding via hydrophobic interactions (observed in COX-2 inhibition studies) .
  • p-Tolyl acetamide : Electron-donating methyl groups improve metabolic stability compared to halogenated analogs .
    • Comparative A bromophenyl-thiazole variant showed 3-fold higher antiproliferative activity than fluorophenyl derivatives in MCF-7 cells .

Q. What computational tools are suitable for predicting the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate binding stability with targets like tubulin or kinases over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the acetamide carbonyl) using tools like Schrödinger’s Phase .

Methodological Considerations

Q. How to address solubility challenges in in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug modification : Introduce phosphate or ester groups at the acetamide nitrogen for improved bioavailability .

Q. What analytical workflows validate compound purity for publication?

  • HPLC-MS : Confirm >95% purity with C18 columns (ACN/water gradient) and ESI+ ionization .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (e.g., Δ < 0.4%) .

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